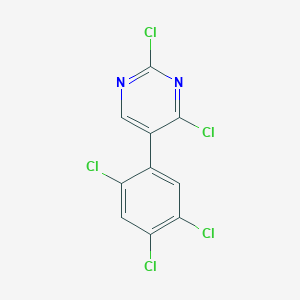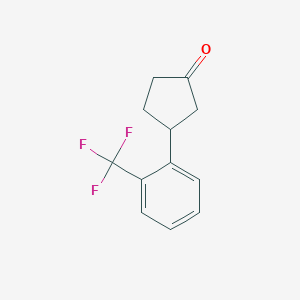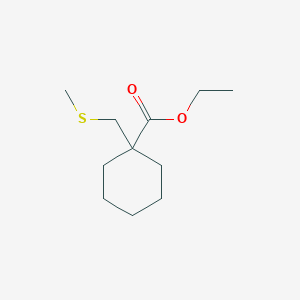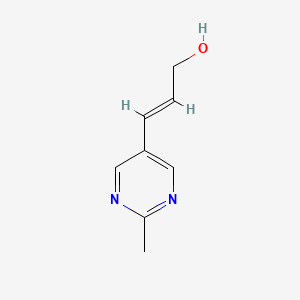![molecular formula C19H25NO6 B13103572 1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound that features a spiro linkage between a chroman and a pyrrolidine ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid typically involves multiple steps, starting with the formation of the spiro linkage. One common method involves the use of tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The reaction conditions often include the use of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group is typically removed using strong acids like TFA or HCl.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a carbocation intermediate, which can undergo further reactions such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Another Boc-protected amino acid derivative with similar protecting group chemistry.
®-1-Boc-3-pyrrolidinecarboxylic acid: The enantiomer of the (S)-isomer, also used in peptide synthesis.
N-Boc-pyrrolidine-3-carboxylic acid: A related compound with a Boc-protected pyrrolidine ring.
Uniqueness
1’-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This makes it a valuable compound for specialized applications in organic synthesis and research.
Properties
Molecular Formula |
C19H25NO6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
8-methoxy-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-pyrrolidine]-3'-carboxylic acid |
InChI |
InChI=1S/C19H25NO6/c1-18(2,3)26-17(23)20-10-13(16(21)22)19(11-20)8-9-25-15-12(19)6-5-7-14(15)24-4/h5-7,13H,8-11H2,1-4H3,(H,21,22) |
InChI Key |
OHCUVKUPSJPZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOC3=C2C=CC=C3OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)





![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)


